molecular formula C23H31N3O2S B4296731 N-[2-(1-adamantyl)ethyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide

N-[2-(1-adamantyl)ethyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide

Cat. No.: B4296731
M. Wt: 413.6 g/mol
InChI Key: AJEJOJUBXXXSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-adamantyl)ethyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide, also known as AEB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. AEB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for drug development.

Mechanism of Action

The exact mechanism of action of N-[2-(1-adamantyl)ethyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide is not yet fully understood, but it is thought to work by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound may also have antioxidant properties, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound has been shown to have a variety of other biochemical and physiological effects. These include:
- Neuroprotective effects: this compound has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
- Anti-cancer effects: this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
- Cardiovascular effects: this compound has been shown to protect against heart damage in animal models of heart disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(1-adamantyl)ethyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide is that it is a small molecule that can easily be synthesized in the lab. This makes it a useful tool for studying the NF-κB signaling pathway and other biological processes. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on N-[2-(1-adamantyl)ethyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide. Some of these include:
- Further studies on its anti-inflammatory properties and potential use as an anti-inflammatory drug.
- Studies on its neuroprotective effects and potential use as a treatment for neurodegenerative diseases.
- Studies on its anti-cancer effects and potential use as a cancer treatment.
- Development of more water-soluble derivatives of this compound for in vivo use.
- Studies on the long-term safety and efficacy of this compound in animal models and humans.

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide has been studied extensively for its potential therapeutic properties. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of disease.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-2-28-18-3-4-19-20(10-18)26-22(25-19)29-14-21(27)24-6-5-23-11-15-7-16(12-23)9-17(8-15)13-23/h3-4,10,15-17H,2,5-9,11-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEJOJUBXXXSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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